N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS/c1-13-6-7-14(2)17(9-13)21(28)27(12-16-5-3-4-8-25-16)22-26-20-18(24)10-15(23)11-19(20)29-22/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKVFHTOYHKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of fluorine substitutions, methyl groups, and pyridinylmethyl linkage. Below is a comparative analysis with structurally related benzamide and benzothiazole derivatives:
Table 1: Key Comparative Data
*Calculated based on molecular formula (C₂₂H₁₈F₂N₃OS for the target compound; C₂₁H₁₆F₂N₂O₃S for ).
†Molecular weight inferred to exceed 400 g/mol based on substituents.
Key Observations:
Substituent Effects on Physicochemical Properties: The 4,6-difluoro substitution on the benzothiazole ring (shared with the compound in ) increases electronegativity and may improve metabolic stability compared to 4,5-dichloro analogs () .
Stereochemical Considerations :
- The Z-configuration observed in ’s compound highlights the importance of stereochemistry in benzothiazole derivatives, though the target compound’s configuration remains unconfirmed in the provided data.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazole family and is characterized by the presence of fluorine atoms and a pyridine moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is thought to inhibit certain enzymes and proteins involved in critical cellular processes:
- Enzyme Inhibition : It may inhibit enzymes related to cancer cell proliferation, leading to potential anti-cancer effects.
- Receptor Interaction : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Case Studies
Several studies have explored the biological effects of benzothiazole derivatives:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a related benzothiazole derivative exhibited potent activity against colorectal cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Evaluation : Research conducted on various benzothiazole compounds demonstrated broad-spectrum antimicrobial activity. One study highlighted the effectiveness of a similar compound against multi-drug resistant strains of bacteria.
Q & A
Q. What are the key synthetic methodologies for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, the benzothiazole core is synthesized via cyclization of 4,6-difluoro-2-aminobenzenethiol with carbon disulfide under basic conditions. Subsequent coupling with 2,5-dimethylbenzoyl chloride and N-(pyridin-2-yl)methylamine is performed in anhydrous pyridine or DMF. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from chloroform/methanol mixtures. Yields range from 15–30% depending on steric hindrance and reaction optimization .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in δ6-DMSO confirm substituent positions via chemical shifts (e.g., pyridinyl protons at δ 8.3–8.5 ppm, benzothiazole fluorine coupling patterns) .
- Infrared Spectroscopy (IR) : C=O stretching at ~1640–1695 cm⁻¹ and N-H bonds at ~3300 cm⁻¹ validate amide formation .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) with mass accuracy <5 ppm .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity before advanced studies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield?
- Methodological Answer : A factorial DoE approach evaluates variables:
-
Factors : Temperature (80–120°C), solvent (DMF vs. pyridine), and stoichiometry (1:1 to 1:2.5).
-
Response : Yield (%) and purity (HPLC area %).
Statistical models (e.g., ANOVA) identify optimal conditions. For example, pyridine at 100°C with 1:2.5 stoichiometry increased yield to 35% in analogous benzamide syntheses .Variable Range Tested Optimal Value Yield Improvement Temperature 80–120°C 100°C +12% Solvent DMF/Pyridine Pyridine +18% Stoichiometry 1:1–1:2.5 1:2.5 +10%
Q. What computational strategies predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess electron transport potential.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism hypotheses (e.g., amide bond cleavage under acidic conditions) .
- Docking Studies : Molecular dynamics simulations predict binding affinity to biological targets (e.g., bacterial PFOR enzyme) .
Q. How do crystallographic studies elucidate intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
-
Hydrogen Bonding : N-H···N/Pyridine interactions (2.8–3.1 Å) form dimeric motifs, stabilizing crystal packing .
-
Torsional Angles : Dihedral angles between benzothiazole and pyridinylmethyl groups (e.g., 36.2° in analogous compounds) influence conformational flexibility .
Interaction Type Distance (Å) Angle (°) Symmetry Operation N-H···N 2.956–3.073 160–175 Centrosymmetric C-H···O 3.12–3.45 140–150 Translational
Q. How can contradictory bioactivity data be resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines to distinguish between cell-specific effects and assay artifacts.
- Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in serum to rule out false negatives due to instability .
- Target Validation : CRISPR knockouts of hypothesized targets (e.g., PFOR enzyme) confirm mechanism specificity .
Data Contradiction Analysis
- Example Issue : Low antimicrobial activity despite structural similarity to active analogs.
- Resolution :
Purity Check : HPLC-UV/ELSD detects impurities (>95% purity required).
Solubility : Adjust DMSO concentration (<1% v/v) to avoid solvent toxicity.
Resistance Screening : Test against antibiotic-resistant strains (e.g., MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
